molecular formula C25H43NOS B11968350 n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide CAS No. 6391-94-2

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide

Cat. No.: B11968350
CAS No.: 6391-94-2
M. Wt: 405.7 g/mol
InChI Key: IMCGSELWSFPCDH-UHFFFAOYSA-N
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Description

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is a chemical compound with the molecular formula C25H43NOS and a molecular weight of 405.692 g/mol . This compound is known for its unique structural properties, which include a long hexadecyl chain and a methoxy group attached to a benzene ring. It is often used in scientific research due to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the process involves similar synthetic routes as those used in laboratory settings. Large-scale production would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or disruption of cellular membranes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is unique due to its combination of a long alkyl chain, methoxy group, and thiocarbonyl functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

6391-94-2

Molecular Formula

C25H43NOS

Molecular Weight

405.7 g/mol

IUPAC Name

N-hexadecyl-4-methoxy-N-methylbenzenecarbothioamide

InChI

InChI=1S/C25H43NOS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26(2)25(28)23-18-20-24(27-3)21-19-23/h18-21H,4-17,22H2,1-3H3

InChI Key

IMCGSELWSFPCDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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